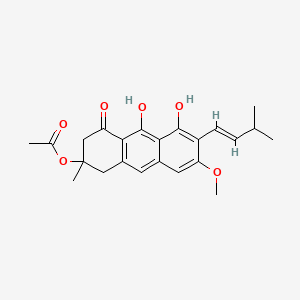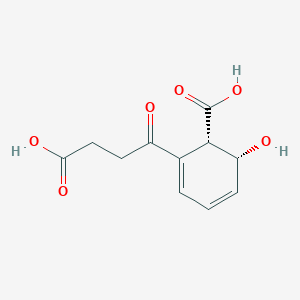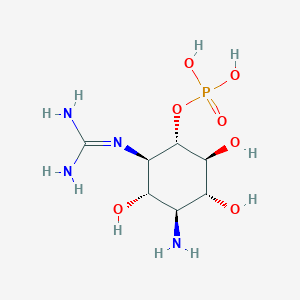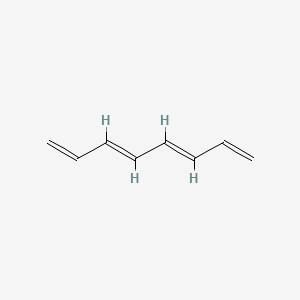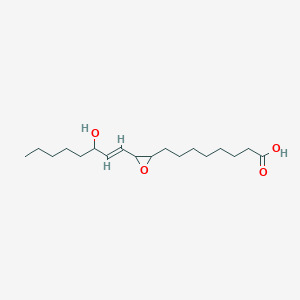
9,10-Epoxy-13-hydroxy-11-octadecenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Epoxy-13-hydroxy-11-octadecenoate is a carbonyl compound.
Aplicaciones Científicas De Investigación
1. Reaction with Hematin and Formation of Various Fatty Acids
Dix and Marnett (1985) explored the reaction of linoleic acid hydroperoxide with hematin, leading to the formation of various fatty acids, including 9,10-epoxy-13-hydroxy-11-octadecenoate. This study provides insights into the mechanism of unsaturated fatty acid hydroperoxide metabolism, with relevance to mammalian metabolites of linoleic and arachidonic acids (Dix & Marnett, 1985).
2. Interaction with Lysine Moieties in Proteins
Lederer, Schuler, and Ohmenhäuser (1999) investigated the reactivity of 9,10-epoxy-13-hydroxy-11-octadecenoate with lysine moieties, modeling protein-bound lysine. This study is crucial in understanding how epoxyols, intermediates in lipid oxidation, interact with proteins, potentially impacting food chemistry and lipid-protein interactions (Lederer, Schuler, & Ohmenhäuser, 1999).
3. Formation from Linoleic Acid Hydroperoxide
Hamberg and Gotthammar (1973) identified 9,10-epoxy-13-hydroxy-11-octadecenoate as a product formed from linoleic acid hydroperoxide. Their work offers valuable information about the transformation pathways of fatty acid hydroperoxides, contributing to our understanding of lipid oxidation processes (Hamberg & Gotthammar, 1973).
4. Analysis of Trihydroxyoctadecenoic Acids
Hamberg (1991) conducted a regio- and stereochemical analysis of trihydroxyoctadecenoic acids, which are derived from the hydrolysis of 9,10-epoxy-13-hydroxy-11-octadecenoate. This study provides a method for analyzing these acids, which are significant in the study of lipid oxidation and enzymatic pathways in fatty acid metabolism (Hamberg, 1991).
5. Photolysis of Unsaturated Fatty Acid Hydroperoxides
Schieberle, Trebert, Firl, and Grosch (1985) explored the photolysis of unsaturated fatty acid hydroperoxides, including compounds related to 9,10-epoxy-13-hydroxy-11-octadecenoate. This research enhances our understanding of the degradation pathways of fatty acid hydroperoxides under specific conditions, relevant to food chemistry and lipid oxidation studies (Schieberle, Trebert, Firl, & Grosch, 1985).
Propiedades
Fórmula molecular |
C18H32O4 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
8-[3-[(E)-3-hydroxyoct-1-enyl]oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-7-10-15(19)13-14-17-16(22-17)11-8-5-4-6-9-12-18(20)21/h13-17,19H,2-12H2,1H3,(H,20,21)/b14-13+ |
Clave InChI |
BWLQUNFALXKBSJ-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCC(/C=C/C1C(O1)CCCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1C(O1)CCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC1C(O1)CCCCCCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



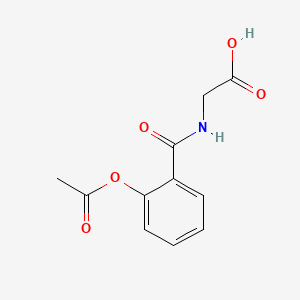
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)


![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)


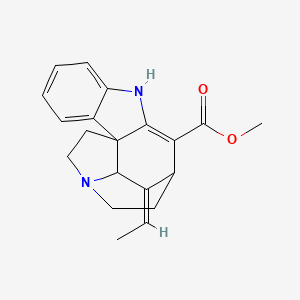
![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)
